8-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
The compound is a derivative of imidazole and purine, which are both important structures in biochemistry. Imidazole is a five-membered ring structure that is part of many important biomolecules, including the amino acid histidine and the nucleotide bases adenine and guanine. Purines are a type of nitrogen-containing heterocycle that are key components of nucleic acids .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazole and purine rings would contribute to the rigidity of the molecule, while the octyl (8-carbon) and methyl (1-carbon) groups would add some flexibility .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the imidazole and purine rings would likely make the compound relatively stable and resistant to degradation .Scientific Research Applications
Pharmacological Evaluation
A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated for their pharmacological potential. These compounds were found to be potent ligands for the 5-HT(1A) receptor. Preliminary studies indicated that specific derivatives exert anxiolytic-like activity, while others demonstrated antidepressant-like effects in animal models, suggesting their potential in developing new therapeutic agents for anxiety and depression disorders (Zagórska et al., 2009).
Molecular Docking Studies
Further research into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has revealed a spectrum of receptor activities across different serotoninergic and dopaminergic receptors. Molecular docking studies have highlighted the significance of substituents at specific positions on the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, particularly towards the 5-HT1A and 5-HT7 receptors. These findings underscore the utility of these derivatives in investigating new treatments for psychiatric disorders (Zagórska et al., 2015).
Receptor and Enzyme Activity
A series of derivatives was synthesized to evaluate their receptor affinity and inhibitory potencies for certain phosphodiesterases, specifically PDE4B1 and PDE10A. Through structure-activity relationship studies, compounds were identified that show promise for further modification and detailed mechanistic studies, potentially leading to new therapeutic agents for treating various central nervous system disorders (Zagórska et al., 2016).
Luminescence Sensing Applications
In addition to pharmacological applications, dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and found to exhibit selective sensitivity to benzaldehyde-based derivatives. This property positions them as potential fluorescence sensors for detecting these chemicals, demonstrating the versatility of derivatives of imidazo[2,1-f]purine-2,4-dione beyond pharmaceutical research (Shi et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-5-6-7-8-9-10-13-29-22(30)20-21(26(4)24(29)31)25-23-27(14-15-28(20)23)19-12-11-17(2)18(3)16-19/h11-12,16H,5-10,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVNGWLRMCSWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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